4-[(4-bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine
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Description
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are synthesized through the condensation of specific cycloalkenes with amino-pyrazolones, leading to hexahydropyrazoloisoquinoline and cycloheptapyrazolopyridine derivatives. Alkylation of these compounds has been achieved with alkyl halides, indicating the versatility of these reactions in modifying the pyrazole core for potential applications in medicinal chemistry and drug design (Dyachenko et al., 2013).
Antimicrobial Activity
A study on novel derivatives containing pyrazole, pyrimidine, and morpholine analogues revealed significant antimicrobial activity against various bacterial and fungal strains. This suggests that compounds with a similar structure to "4-[(4-bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine" could serve as potent antimicrobials, with their activity being potentially enhanced by the presence of electron-withdrawing groups (Desai et al., 2016).
Reactivity and Synthesis Techniques
Research into the reactivity of nitropyrazoles has led to the development of nucleophilic substitution reactions with compounds like morpholine. This highlights the synthetic flexibility of pyrazole derivatives and their potential utility in creating a broad range of biologically active compounds (Vatsadze et al., 2012).
Solubility Enhancement
The synthesis of novel Mannich derivatives of curcumin pyrazole, including morpholine analogs, has demonstrated enhanced water solubility, a crucial factor in drug development. This improvement in solubility could potentially be applied to "this compound" derivatives for better bioavailability (Untung et al., 2017).
Fluorescent Properties and Synthetic Applications
Ketone derivatives of propargylamines, including those with morpholine groups, have been used as synthetic equivalents of conjugated enynones, leading to pyrazoles with significant fluorescent properties. This application suggests potential uses in materials science and as probes in biological systems (Odin et al., 2022).
properties
IUPAC Name |
4-[(4-bromo-5-methyl-1H-pyrazol-3-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O/c1-7-9(10)8(12-11-7)6-13-2-4-14-5-3-13/h2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPVKBORIBDXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)CN2CCOCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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